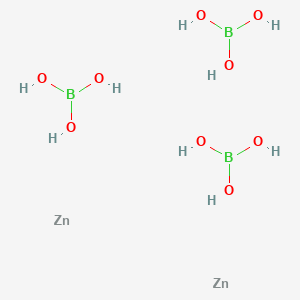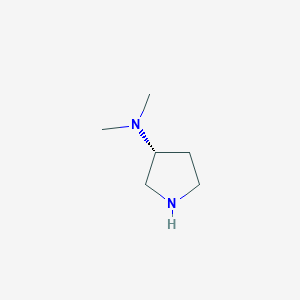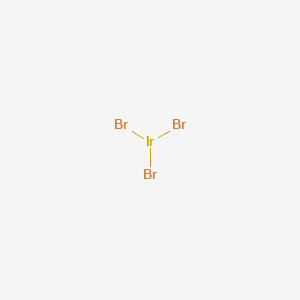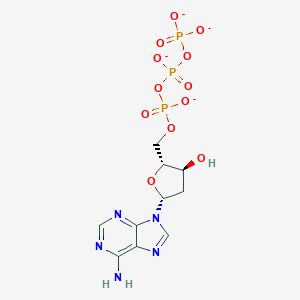
Diboron trizinc hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diboron trizinc hexaoxide is a chemical compound with the molecular formula ( \text{B}_2\text{O}_6\text{Zn}_3 ). It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is composed of boron, zinc, and oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diboron trizinc hexaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs in a crystallizer containing a boric acid medium solution. The mixture of zinc oxide and boric acid is heated to a temperature range of 80 to 100°C for 5 to 7 hours. After the reaction, the product is filtered, washed, dried, and pulverized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization and purification techniques helps in achieving the desired quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diboron trizinc hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state boron and zinc compounds, while reduction reactions may produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Diboron trizinc hexaoxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including borylation and diboration reactions.
Biology: The compound’s potential biological activity is being explored for applications in drug development and biochemical research.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties and its use in medical treatments.
Wirkmechanismus
The mechanism of action of diboron trizinc hexaoxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s boron and zinc atoms play a crucial role in its reactivity and interactions. In chemical reactions, the boron atoms can act as Lewis acids, facilitating various transformations. In biological systems, the compound’s interaction with enzymes and other biomolecules is being studied to understand its potential effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diboron trioxide: A compound with a similar boron-oxygen structure but without zinc.
Zinc borate: A compound containing zinc and boron, used in flame retardants and other applications.
Zinc oxide: A simple zinc compound with various industrial applications.
Uniqueness
Diboron trizinc hexaoxide is unique due to its combination of boron, zinc, and oxygen atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
10192-46-8 |
|---|---|
Molekularformel |
BH3O3Zn |
Molekulargewicht |
127.2 g/mol |
IUPAC-Name |
boric acid;zinc |
InChI |
InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H; |
InChI-Schlüssel |
OMUGFZNEOIWQOD-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.[Zn].[Zn] |
Kanonische SMILES |
B(O)(O)O.[Zn] |
Key on ui other cas no. |
10192-46-8 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10361-94-1 |
Synonyme |
diboron trizinc hexaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[D-Lys3]-GHRP-6](/img/structure/B158493.png)






![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

